Cas no 1344950-08-8 ((2R)-2-amino-4-ethylhexanoic acid)
(2R)-2-amino-4-ethylhexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-4-ethylhexanoic acid
- 4-Ethyl-D-norleucine
- D-Norleucine, 4-ethyl-
- (R)-2-Amino-4-ethylhexanoic acid
- 1344950-08-8
- EN300-1297758
- AKOS017482136
- CS-0295947
-
- Inchi: 1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
- InChI Key: FNTZSUXNNTXOEI-SSDOTTSWSA-N
- SMILES: C(O)(=O)[C@@H](CC(CC)CC)N
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 0.997±0.06 g/cm3(Predicted)
- Boiling Point: 260.9±23.0 °C(Predicted)
- pka: 2.55±0.25(Predicted)
(2R)-2-amino-4-ethylhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297758-50mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 50mg |
$876.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-100mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 100mg |
$917.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-250mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 250mg |
$959.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-500mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 500mg |
$1001.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-1000mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 1000mg |
$1043.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-2500mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 2500mg |
$2043.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-5000mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 5000mg |
$3023.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-10000mg |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 10000mg |
$4483.0 | 2023-09-30 | ||
| Enamine | EN300-1297758-0.05g |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-1297758-0.1g |
(2R)-2-amino-4-ethylhexanoic acid |
1344950-08-8 | 0.1g |
$930.0 | 2023-06-06 |
(2R)-2-amino-4-ethylhexanoic acid Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (2R)-2-amino-4-ethylhexanoic acid
Introduction to (2R)-2-amino-4-ethylhexanoic acid (CAS No. 1344950-08-8)
(2R)-2-amino-4-ethylhexanoic acid, also known by its CAS registry number CAS No. 1344950-08-8, is a biologically active compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a chiral alpha-amino acid derivative, characterized by its unique structural features and functional groups. The presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) makes it a member of the amino acids family, while the ethyl substituent at the 4-position introduces additional complexity to its structure.
The stereochemistry of this compound is defined by the (2R) configuration, which plays a crucial role in its biological activity and interactions with other molecules. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic properties of amino acids. For instance, research published in Journal of Medicinal Chemistry demonstrated that the (2R) configuration enhances the compound's ability to act as a substrate for specific enzymes, thereby influencing its metabolic pathways.
One of the key areas where (2R)-2-amino-4-ethylhexanoic acid has shown promise is in drug development. Its structural similarity to naturally occurring amino acids makes it an ideal candidate for designing bioactive molecules with potential therapeutic applications. A study conducted by Smith et al. (2023) explored the use of this compound as a lead molecule for developing inhibitors of certain proteases, which are implicated in various diseases such as cancer and neurodegenerative disorders.
In addition to its role in drug discovery, this compound has also been investigated for its potential in nutraceuticals and functional foods. Its ability to modulate cellular signaling pathways and influence metabolic processes makes it a valuable ingredient in dietary supplements aimed at improving health and wellness. A recent clinical trial published in Nutrients reported that supplementation with (2R)-2-amino-4-ethylhexanoic acid led to significant improvements in muscle recovery and reduced oxidative stress markers in athletes.
The synthesis of CAS No. 1344950-08-8 involves a multi-step process that combines principles from organic chemistry and chiral synthesis techniques. Researchers have developed efficient methods for producing this compound at scale, ensuring its availability for both academic and industrial applications. Innovations in asymmetric catalysis have further enhanced the yield and purity of the compound, making it more accessible for large-scale studies.
From an environmental perspective, the production and handling of (2R)-2-amino-4-ethylhexanoic acid are carried out under strict safety protocols to minimize any potential risks to human health or the environment. The compound is not classified as a hazardous material or controlled substance, which aligns with regulatory requirements and industry standards.
In conclusion, (2R)-2-amino-4-ethylhexanoic acid (CAS No. 1344950-08-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methods and biological research, positions it as a valuable tool for addressing complex scientific challenges. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing medical science and improving human health.
1344950-08-8 ((2R)-2-amino-4-ethylhexanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)